Amino-PEG3-C2-Amine
Description
Overview of 1,11-Diamino-3,6,9-trioxaundecane as a Chemical Entity
1,11-Diamino-3,6,9-trioxaundecane, identified by the CAS number 929-75-9, is a polyamine compound characterized by a linear chain containing two terminal primary amino groups and three ether linkages. cymitquimica.com Its molecular formula is C8H20N2O3, with a molecular weight of approximately 192.26 g/mol . cymitquimica.comscbt.com The presence of the two primary amine groups makes it a homo-bifunctional molecule, capable of reacting with various functional groups. scbt.comsigmaaldrich.com The polyether portion of the molecule, consisting of repeating ethylene (B1197577) glycol units, imparts flexibility and water-solubility. chemicalbook.com
This compound is also known by several synonyms, including 3,6,9-Trioxaundecamethylenediamine, 2,2′-[Oxybis(ethyleneoxy)]diethylamine, and Tetraethylene glycol diamine. cymitquimica.comscbt.comchemicalbook.com It is commercially available, often under trade names such as Jeffamine® EDR-176. cymitquimica.commychem.ir Physically, it is typically a colorless to light yellow clear liquid. cymitquimica.com
Table 1: Physical and Chemical Properties of 1,11-Diamino-3,6,9-trioxaundecane
| Property | Value |
| CAS Number | 929-75-9 cymitquimica.comscbt.com |
| Molecular Formula | C8H20N2O3 cymitquimica.comscbt.com |
| Molecular Weight | 192.26 g/mol cymitquimica.comscbt.com |
| Appearance | Colorless to Light yellow clear liquid cymitquimica.com |
| Boiling Point | 127 °C / 1.7 mmHg chemicalbook.com |
| Density | 1.2892 g/cm³ chemicalbook.com |
| Refractive Index | 1.440 chemicalbook.com |
| Water Solubility | 100 mg/mL (520.13 mM) chemicalbook.com |
Historical Context of Polyether Diamines in Synthesis
The development of polymers is a cornerstone of 20th-century science, with the foundational concepts emerging in the 1920s. tandfonline.com Within this broader history, polyetheramines, the class of compounds to which 1,11-diamino-3,6,9-trioxaundecane belongs, have carved out a significant niche. Polyetheramines are aliphatic compounds containing both ether and amine functional groups. wikipedia.org Their synthesis typically involves the reaction of polyols with ethylene oxide or propylene (B89431) oxide, followed by amination. wikipedia.org
Commercially, polyetheramines are often categorized by their functionality (mono-, di-, or tri-functional) and approximate molecular weight. wikipedia.orgscribd.com The "D" in a name like "D-230" indicates a difunctional amine with a molecular weight of around 230. wikipedia.org The historical development of these compounds has been driven by their utility in various applications, most notably as curing agents for epoxy resins. wikipedia.org The introduction of polyether polyols in 1957 was a significant step that paved the way for their use in creating flexible foams. tandfonline.com
The Jeffamine® series of polyetheramines, which includes EDR-176 (a trade name for 1,11-diamino-3,6,9-trioxaundecane), represents a significant commercial family of these compounds. scribd.comhuntsman.com This series encompasses monoamines, diamines, and triamines attached to a polyether backbone. huntsman.com The specific structure of the polyether backbone (e.g., based on polypropylene (B1209903) glycol or polyethylene (B3416737) glycol) influences the properties of the resulting polymer, such as its hydrophobicity or hydrophilicity. huntsman.com
Significance of 1,11-Diamino-3,6,9-trioxaundecane in Contemporary Chemical Science
The unique combination of a flexible, hydrophilic polyether chain and two reactive primary amine groups makes 1,11-diamino-3,6,9-trioxaundecane a highly versatile building block in modern chemical science. scbt.comsigmaaldrich.com Its significance spans several key areas of research and application.
Table 2: Key Research Applications of 1,11-Diamino-3,6,9-trioxaundecane
| Application Area | Description of Use |
| Polymer Chemistry | Used as a cross-linking agent to create polymers with tailored properties like flexibility, durability, and thermal stability. aaronchem.com It is a key component in the synthesis of polyamides and as a curing agent for epoxy resins, imparting good mechanical properties and impact resistance. mychem.irulprospector.comgoogle.com |
| Bioconjugation and Drug Delivery | Acts as a hydrophilic, homo-bifunctional linker for attaching molecules to proteins or other biomolecules. scbt.comsigmaaldrich.com Its PEG-based structure can improve the water solubility and biocompatibility of the resulting conjugates. It is utilized in the preparation of biotinylation reagents and dendrimers. sigmaaldrich.com |
| Materials Science | Employed in the modification of surfaces and the creation of hydrogels when reacted with isocyanates. scribd.com The resulting materials can have applications in areas like water-based coatings and antistatic agents. scribd.com |
In polymer chemistry, it serves as an effective cross-linking agent, enabling the formation of polymers with desirable characteristics such as flexibility and impact resistance. aaronchem.com As an epoxy curing agent, it contributes to rapid curing times and produces resins with excellent mechanical and thermal shock resistance. mychem.irulprospector.com
In the field of bioconjugation, its role as a hydrophilic, homo-bifunctional linker is paramount. scbt.comsigmaaldrich.com The poly(ethylene glycol) (PEG) nature of its backbone can enhance the solubility and biocompatibility of bioconjugates, a crucial aspect in the development of drug delivery systems and diagnostic tools. It finds use in the synthesis of complex molecules like dendrimers and in the preparation of reagents for biotinylation. sigmaaldrich.com Furthermore, its derivatives are explored in the creation of macrocycles and other complex molecular architectures. sigmaaldrich.comnih.gov
The versatility of 1,11-diamino-3,6,9-trioxaundecane continues to make it a subject of interest in both academic and industrial research, with ongoing efforts to explore its potential in novel applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQFAJBKEHPUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074334 | |
| Record name | Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |
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Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929-75-9 | |
| Record name | 1,11-Diamino-3,6,9-trioxaundecane | |
| Source | CAS Common Chemistry | |
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| Record name | Ethanamine, 2,2'-(oxybis(2,1-ethanediyloxy))bis- | |
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| Record name | Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |
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| Record name | Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |
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| Record name | 3,6,9-trioxaundecamethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ETHANAMINE, 2,2'-(OXYBIS(2,1-ETHANEDIYLOXY))BIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Reaction Pathways of 1,11 Diamino 3,6,9 Trioxaundecane
Established Synthetic Routes to 1,11-Diamino-3,6,9-trioxaundecane
The traditional methods for synthesizing 1,11-Diamino-3,6,9-trioxaundecane have laid the groundwork for the development of more advanced techniques. These established routes are characterized by their multi-step nature.
Amine Addition to Alcohol Solutions and Halogen Acid Removal
One of the foundational methods for preparing 1,11-Diamino-3,6,9-trioxaundecane involves the transformation of alcohols to amines. mdma.ch This is typically a multi-step process that begins with the conversion of an appropriate alcohol to a halide or sulfonate. This is followed by a nucleophilic substitution with an azide (B81097) anion and subsequent reduction of the resulting azide to the desired amine. mdma.ch
A specific example of this approach involves chilling a solution of a precursor compound in pyridine (B92270) and adding triphenylphosphine (B44618), which leads to the evolution of nitrogen bubbles. After a period of stirring and warming to room temperature, concentrated ammonium (B1175870) hydroxide (B78521) is added. The mixture is then partitioned and washed to remove byproducts like triphenylphosphine oxide. The aqueous phase is saturated with sodium chloride and extracted with 1-butanol (B46404) and dichloromethane (B109758). The combined extracts are concentrated, and the residue is taken up in ethanol. The addition of concentrated hydrochloric acid and subsequent crystallization yields the hygroscopic crystals of the diamine. prepchem.com
Reaction of 5-Dimethoxy P-Chloroaniline with 1,10-Dibromooctane
Advanced Synthetic Strategies and Optimization for 1,11-Diamino-3,6,9-trioxaundecane Production
In recent years, more advanced and efficient methods for synthesizing 1,11-Diamino-3,6,9-trioxaundecane and its derivatives have been developed. These strategies often focus on improving yield, reducing reaction steps, and employing more environmentally friendly techniques.
One-Step Synthesis of Macrocycles via Reaction with Tetrafluoro-1,4-benzoquinone (B1208127)
A significant advancement is the one-step synthesis of macrocycles containing a quinone unit by reacting 1,11-diamino-3,6,9-trioxaundecane with tetrafluoro-1,4-benzoquinone (p-fluoranil). rsc.orgrsc.org This method provides a simple and high-yield route to these complex molecules, which are of interest for their potential in chromogenic or electrochemical detection of metal cations. rsc.org The structure of the resulting macrocycle has been confirmed through X-ray crystallography and various spectroscopic techniques. rsc.orgrsc.org
| Reactants | Product | Significance |
| 1,11-Diamino-3,6,9-trioxaundecane | Macrocycle containing a quinone unit | Simple, one-step, high-yield synthesis of macrocycles for potential sensor applications. rsc.org |
| Tetrafluoro-1,4-benzoquinone |
Palladium-Catalyzed Dimerization Reactions Utilizing 1,11-Diamino-3,6,9-trioxaundecane
While the search results mention palladium-catalyzed reactions in the context of forming amino alcohol motifs and other complex molecules, specific details on palladium-catalyzed dimerization reactions that directly utilize 1,11-Diamino-3,6,9-trioxaundecane are not extensively described. nih.govudel.edu However, palladium catalysis is a powerful tool in modern organic synthesis for forming carbon-nitrogen bonds, suggesting its potential applicability in derivatizing or polymerizing this diamine.
Precursor Chemistry and Functional Group Manipulation
The versatility of 1,11-diamino-3,6,9-trioxaundecane in various applications necessitates precise control over its synthesis, starting from its precursors. The manipulation of functional groups is a key aspect of its synthetic chemistry, allowing for the introduction of desired moieties and the prevention of unwanted side reactions.
Synthesis and Application of N-Boc-1,11-diamino-3,6,9-trioxaundecane
A common strategy in the synthesis and subsequent application of 1,11-diamino-3,6,9-trioxaundecane involves the use of the tert-butoxycarbonyl (Boc) protecting group. The resulting compound, N-Boc-1,11-diamino-3,6,9-trioxaundecane, is a key intermediate that allows for selective reactions at one of the amino groups while the other is shielded. This intermediate is commercially available, often as an oxalate (B1200264) salt, with a purity of ≥97.0%. researchgate.net
The Boc group is a widely used acid-labile protecting group for amines in organic synthesis. sigmaaldrich.com Its primary function is to temporarily block the reactivity of an amine group, preventing it from participating in reactions while other chemical transformations are carried out on the molecule. researchgate.net This is particularly crucial in molecules with multiple reactive sites, such as diamines, where selective functionalization is desired.
The protection of an amine with a Boc group converts it into a less reactive carbamate. fishersci.co.uk This transformation is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. researchgate.net The Boc group is stable under basic conditions, towards many nucleophiles, and during catalytic hydrogenation, making it compatible with a wide range of reaction conditions. fishersci.co.uk
The removal of the Boc group, or deprotection, is accomplished under mild acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). researchgate.net The mechanism involves the protonation of the carbonyl oxygen, leading to the cleavage of the tert-butyl group as a stable carbocation, which then forms isobutene and carbon dioxide, regenerating the free amine. researchgate.net This orthogonality to other protecting groups that are removed under different conditions (e.g., Fmoc with base, Cbz with hydrogenation) makes the Boc group a valuable tool in complex multi-step syntheses. fishersci.co.uk
Table 1: Reagents and Conditions for Boc Protection and Deprotection
| Process | Reagents | Common Solvents |
| Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., Triethylamine, Sodium Hydroxide) | Tetrahydrofuran (THF), Water, Acetonitrile |
| Deprotection | Strong Acid (e.g., Trifluoroacetic Acid (TFA), HCl) | Dichloromethane (DCM), Methanol |
Unsymmetric Functionalization Strategies for Crown Ethers using 1,11-Diiodo-3,6,9-trioxaundecane
The synthesis of functionalized crown ethers is a significant area of research due to their selective ion-binding capabilities. While often synthesized through templated macrocyclization, direct functionalization of a pre-formed macrocycle or the use of functionalized open-chain precursors are alternative strategies. 1,11-Diiodo-3,6,9-trioxaundecane represents a key open-chain precursor for the synthesis of such crown ethers.
The two terminal iodo groups in 1,11-diiodo-3,6,9-trioxaundecane are reactive sites for nucleophilic substitution. This allows for the stepwise introduction of different functional groups, leading to unsymmetrically functionalized crown ethers. For instance, one iodo group could react with a nucleophile to form a mono-substituted intermediate. After purification, the second iodo group can be reacted with a different nucleophile, leading to an unsymmetrical open-chain precursor. Subsequent intramolecular cyclization would then yield an unsymmetrically functionalized crown ether. This approach offers a powerful method to create tailored host molecules with specific recognition and catalytic properties. The functionalization can also impact the stability of the resulting crown ether complexes with metal cations.
Reaction Mechanisms and Kinetics in 1,11-Diamino-3,6,9-trioxaundecane Synthesis
The synthesis of 1,11-diamino-3,6,9-trioxaundecane from its dihalogenated precursor, such as 1,11-diiodo-3,6,9-trioxaundecane, typically proceeds through a nucleophilic substitution mechanism. In this reaction, an amine source acts as the nucleophile, displacing the iodide leaving groups.
The reaction is generally understood to be a bimolecular nucleophilic substitution (S_N2) reaction. The rate of this reaction is dependent on the concentration of both the diiodo precursor and the aminating agent. Several factors influence the kinetics of this transformation. The choice of solvent is critical, with polar aprotic solvents like DMF and THF being commonly used.
The temperature at which the reaction is conducted is a key parameter affecting the reaction kinetics. While some aminations can occur at room temperature, elevated temperatures are often necessary for less reactive substrates to achieve a reasonable reaction rate. The nature of the leaving group also plays a significant role, with iodides being more reactive and thus better leaving groups than bromides or chlorides, leading to faster reaction rates. The choice of base is also important to neutralize the hydrogen iodide formed during the reaction and to deprotonate the amine nucleophile if necessary.
Table 2: Factors Influencing the Kinetics of Amination of Polyether Dihalides
| Factor | Influence on Reaction Rate |
| Temperature | Increased temperature generally increases the reaction rate. |
| Solvent | Polar aprotic solvents can accelerate S_N2 reactions. |
| Leaving Group | Reactivity follows the order I > Br > Cl. |
| Concentration | Higher concentrations of reactants lead to a faster reaction rate. |
| Base | The choice and concentration of base can influence the reaction equilibrium and rate. |
Applications of 1,11 Diamino 3,6,9 Trioxaundecane in Supramolecular Chemistry
Role as a Ligand in Coordination Chemistry
The presence of two primary amine groups and three ether oxygen atoms makes 1,11-Diamino-3,6,9-trioxaundecane, also known as tetraethylene glycol diamine, an effective chelating ligand for a variety of metal ions. Its flexible backbone allows it to adopt conformations that can satisfy the coordination preferences of different metals, leading to the formation of stable metal complexes.
Formation of Metal Complexes
As a flexible quinquedentate ligand, 1,11-Diamino-3,6,9-trioxaundecane can coordinate to a single metal center through its two terminal nitrogen atoms and the three internal oxygen atoms. The nature of the resulting metal complex, including its geometry and stability, is influenced by the specific metal ion involved.
Research on the closely related ligand, 1,11-diamino-3,6,9-trithiaundecane, where the ether oxygens are replaced by sulfur atoms, provides insight into the coordination behavior. In a study involving this sulfur-containing analogue, it was found to form stable complexes with copper(II) and nickel(II) ions. rsc.org X-ray crystallographic analysis of these complexes revealed that the ligand wraps around the metal center, with the two terminal amino groups and the three internal thioether groups participating in the coordination. rsc.org For instance, in the nickel(II) bromide complex, the ligand and a bromide ion create a distorted octahedral environment around the nickel atom. rsc.org The copper(II) bromide complex exhibits a similar coordination, with the geometry being influenced by the Jahn-Teller effect. rsc.org
Given the analogous structure, it is anticipated that 1,11-Diamino-3,6,9-trioxaundecane forms similar five-coordinate or, with the inclusion of an additional ligand, six-coordinate complexes with various transition metals. The "harder" nature of the oxygen donor atoms compared to sulfur suggests a preference for coordinating with harder metal ions.
Table 1: Comparison of Coordination Properties of Related Ligands
| Ligand | Metal Ion | Coordination Number | Geometry | Key Findings |
| 1,11-diamino-3,6,9-trithiaundecane | Ni(II) | 6 | Distorted Octahedral | Forms a stable complex with the ligand and a bromide ion. rsc.org |
| 1,11-diamino-3,6,9-trithiaundecane | Cu(II) | 6 | Distorted Octahedral | Jahn-Teller effect influences the geometry of the complex. rsc.org |
Integration into Oligonucleotide Structures for Triplex Formation
A significant application of 1,11-Diamino-3,6,9-trioxaundecane is its use as a flexible linker, or "teg" (tetraethylene glycol), when incorporated into oligodeoxynucleotides (ODNs). These modified ODNs, termed teg-ODNs, have been investigated for their ability to enhance the stability of DNA triple helices at physiological pH.
Design and Synthesis of teg-ODNs via 5-Me-dC-N4-(teg) Monomer
The strategic incorporation of the teg moiety into an ODN is achieved by tethering it to the N4 position of 5-methyl-2'-deoxycytidine (B118692) (5-Me-dC). This is accomplished through the synthesis of a modified phosphoramidite (B1245037) monomer, 5-Me-dC-N4-(teg). While the detailed synthesis of this specific monomer is a specialized process, the general approach involves the reaction of a suitably protected 5-methyl-2'-deoxycytidine derivative with 1,11-diamino-3,6,9-trioxaundecane, followed by phosphitylation to yield the phosphoramidite. This monomer can then be used in standard automated DNA synthesis to introduce the teg linker at specific sites within an oligonucleotide sequence.
In a key study, the spermine (B22157) appendage at the C4 position of 5-Me-dC in an existing triplex-forming oligonucleotide was replaced with 1,11-diamino-3,6,9-trioxaundecane to generate these teg-ODNs. nih.gov This substitution allows for a direct comparison of the effects of these two different appendages on triplex stability.
Modulation of DNA Triplex Stability
The formation of a DNA triple helix, where a third strand binds to the major groove of a DNA duplex, is often limited by the need for acidic conditions to protonate cytosine bases in the third strand. The incorporation of appendages like the teg linker aims to overcome this limitation and stabilize the triplex at neutral pH.
A comparative analysis between teg-ODNs and ODNs modified with a spermine appendage (sp-ODNs) reveals different mechanisms of triplex stabilization. nih.gov Spermine is a polyamine that is positively charged at physiological pH. When tethered to an ODN, it can effectively screen the negative charges of the phosphate (B84403) backbones of the three DNA strands in the triplex, thereby reducing electrostatic repulsion and stabilizing the structure. This stabilization by sp-ODNs is highly dependent on electrostatic interactions. nih.gov
In contrast, the uncharged teg linker in teg-ODNs provides stabilization through the aforementioned hydrophobic desolvation. researchgate.net Studies have shown that the stability of triplexes formed with teg-ODNs is less sensitive to changes in salt concentration compared to those formed with sp-ODNs, further supporting the notion that their stabilizing effect is not primarily charge-based. nih.gov This distinction highlights that factors beyond simple base stacking and hydrogen bonding, such as the hydrophobic and electrostatic nature of appended moieties, play a crucial role in modulating DNA triplex stability. nih.gov
Table 2: Comparison of Triplex Stabilization by teg-ODNs and sp-ODNs
| Modified ODN | Appended Moiety | Primary Stabilization Mechanism | Effect of Increased Salt Concentration |
| teg-ODN | 1,11-Diamino-3,6,9-trioxaundecane | Hydrophobic Desolvation | Less sensitive to changes |
| sp-ODN | Spermine | Electrostatic Charge Screening | Stability is significantly affected |
Influence on Hysteresis Behavior in DNA Triplex Formation
The formation and stability of DNA triple helices are critical for applications in antigene therapy and biotechnology. Polyamines are known to promote triplex formation by neutralizing the electrostatic repulsion of the polyanionic DNA backbone. nih.govnih.gov The compound 1,11-Diamino-3,6,9-trioxaundecane has been specifically investigated for its role in modulating the stability and behavior of DNA triplexes, particularly when tethered to an oligonucleotide strand. nih.govnih.gov
Research comparing oligonucleotides modified with 1,11-diamino-3,6,9-trioxaundecane (referred to as teg-ODNs) to those modified with the natural polyamine spermine (sp-ODNs) reveals distinct mechanisms of stabilization. nih.govnih.gov While spermine-modified oligonucleotides primarily stabilize the triplex through electrostatic interactions, the teg linker appears to function differently. nih.govnih.gov Studies involving thermal denaturation and the associated hysteresis—the difference between the melting and annealing curves, which indicates the rate of reassociation—demonstrate that teg-ODNs stabilize the triplex structure mainly through hydrophobic desolvation. nih.govnih.gov This suggests that the flexible, less-charged polyether chain contributes to stability by organizing water molecules, a factor distinct from the simple charge neutralization provided by polyamines like spermine. nih.govnih.gov This alternative stabilization mechanism can influence the kinetics of triplex association and dissociation, which is a key determinant of hysteresis. nih.govnih.govnih.gov
Comparative Analysis of DNA Triplex Stabilization
Data comparing oligonucleotides modified with spermine versus 1,11-diamino-3,6,9-trioxaundecane (teg).
| Modified Oligonucleotide | Primary Stabilization Mechanism | Key Characteristic | Reference |
|---|---|---|---|
sp-ODN (Spermine-modified) | Charge Effects / Electrostatic Interactions | Favored reassociation of the polycationic third strand with the anionic DNA duplex. nih.govnih.gov | nih.govnih.gov |
teg-ODN (1,11-diamino-3,6,9-trioxaundecane-modified) | Hydrophobic Desolvation | Stabilization is driven by factors beyond simple charge effects, involving the organization of the solvent environment. nih.govnih.gov | nih.govnih.gov |
Development of Dendrimers and Macrocycles
The homo-bifunctional nature of 1,11-diamino-3,6,9-trioxaundecane, possessing two reactive primary amine terminals, makes it an ideal linker molecule for the synthesis of complex macromolecular structures like dendrimers and macrocycles. rsc.org
In dendrimer synthesis, this compound can be used as a flexible spacer in either divergent or convergent growth strategies. researchgate.net Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. researchgate.net The inclusion of the 1,11-diamino-3,6,9-trioxaundecane linker between generations or from the core can impart greater flexibility and hydrophilicity to the final dendritic structure, which is beneficial for biological applications. rsc.orgresearchgate.net
The compound's ability to react with other bifunctional molecules has been explicitly demonstrated in the one-step synthesis of novel macrocycles. nih.gov For instance, the reaction of 1,11-diamino-3,6,9-trioxaundecane with tetrafluoro-1,4-benzoquinone (B1208127) yields a macrocycle containing a quinone unit. nih.gov This type of reaction showcases the utility of the diamine in creating cyclic hosts with specific functionalities, which are fundamental components of supramolecular and host-guest chemistry.
Example of Macrocycle Synthesis
Reaction details for the formation of a quinone-containing macrocycle.
| Reactant 1 | Reactant 2 | Product Type | Significance | Reference |
|---|---|---|---|---|
| 1,11-Diamino-3,6,9-trioxaundecane | Tetrafluoro-1,4-benzoquinone | Macrocycle containing a quinone unit | Demonstrates a one-step synthesis of a novel macrocyclic host structure. | nih.gov |
Supramolecular Assembly and Host-Guest Interactions
Supramolecular assembly relies on non-covalent interactions to build large, ordered structures from smaller molecular components. 1,11-Diamino-3,6,9-trioxaundecane is a valuable component in this field due to its structural features that facilitate host-guest interactions.
Its role in DNA triplex stabilization is a direct example of a host-guest relationship, where the DNA duplex acts as the host for the third, modified oligonucleotide strand (the guest). nih.govnih.gov The diamine linker is crucial for mediating this interaction. nih.govnih.gov Furthermore, the synthesis of macrocycles using this diamine directly leads to the creation of host molecules. nih.gov These macrocyclic hosts can then potentially encapsulate guest species, forming stable host-guest complexes.
The linear, flexible nature of the molecule, capped with functional amine groups, makes it an ideal candidate to act as the "thread" in the formation of pseudorotaxanes and rotaxanes. In such assemblies, the polyether chain would be threaded through a macrocyclic host (like a cyclodextrin (B1172386) or the quinone-based macrocycle mentioned previously nih.gov), with the terminal amines available for modification with bulky "stoppers" to create mechanically interlocked molecules. The principles of dendrimer construction, which often involve self-assembly and electrostatic interactions, are also a form of complex supramolecular assembly where this diamine can serve as a key flexible building block. researchgate.net
1,11 Diamino 3,6,9 Trioxaundecane in Polymer Science and Materials Development
Incorporation into Specialized Polymer Formulations
The unique molecular structure of 1,11-diamino-3,6,9-trioxaundecane, featuring a combination of flexible ether linkages and reactive amine end-groups, allows for its incorporation into various polymer backbones, such as polyamides and polyureas. huntsman.comscribd.com This integration is a key strategy for modifying the intrinsic properties of polymers to meet specific performance criteria.
The oligo(ethylene glycol) segment in 1,11-diamino-3,6,9-trioxaundecane imparts significant hydrophilicity. When this diamine is used as a monomer or comonomer in polymerization reactions, it introduces flexible, polar ether linkages into the polymer chain. These linkages disrupt the rigid, tight packing that can characterize high-performance polymers like some aromatic polyamides, thereby increasing their solubility in a wider range of solvents. The polyethylene (B3416737) glycol (PEG) backbone of related polyetheramines is known to impart complete water solubility. huntsman.comscribd.com This modification is particularly useful for improving the processability of otherwise intractable polymers, allowing them to be dissolved for solution-casting of films or spinning of fibers. mychem.ir
Table 1: Impact of Polyetheramine Incorporation on Polymer Properties
| Polymer System | Incorporated Diamine Family | Observed Effect | Application Benefit |
|---|---|---|---|
| Polyamides | Jeffamine® ED/EDR Series | Enhanced hydrophilicity and solubility huntsman.comscribd.com | Improved processability for coatings and films. |
| Polyureas | Jeffamine® ED Series | Formation of water-soluble or dispersible formulations huntsman.com | Development of water-based coatings and adhesives. |
This table is generated based on data from technical guides for the Jeffamine® family of polyetheramines, which includes 1,11-Diamino-3,6,9-trioxaundecane.
The development of biocompatible materials is critical for medical devices, drug delivery systems, and implants. The ethylene (B1197577) glycol motif is well-established for its ability to create "stealth" surfaces that resist protein adsorption and reduce immune responses. By incorporating 1,11-diamino-3,6,9-trioxaundecane into a polymer matrix, materials with enhanced biocompatibility can be produced. huntsman.com The hydrophilic nature of the polyether segments helps to create a hydrated layer at the material's surface, which is fundamental to its biological inertness. Technical literature for the Jeffamine ED-series, a family of compounds that includes this diamine, highlights its use in the preparation of biocompatible articles and coatings. scribd.com
Role in Hydrogel Synthesis for Biomedical Applications
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large quantities of water, making them structurally similar to the native extracellular matrix (ECM) of tissues. nih.govscispace.com Their unique properties make them ideal candidates for scaffolds in biomedical applications. pcom.edu 1,11-Diamino-3,6,9-trioxaundecane, with its two terminal amine groups, can act as a cross-linker to form these networks. sigmaaldrich.comsigmaaldrich.com
In tissue engineering, hydrogel scaffolds provide a temporary, three-dimensional framework that supports cellular attachment, proliferation, and differentiation, guiding the formation of new tissue. nih.govscispace.com The physical properties of the hydrogel, such as pore size, degradation rate, and mechanical strength, are crucial for its success. The length and flexibility of the 1,11-diamino-3,6,9-trioxaundecane cross-linker can be used to control the cross-linking density of the hydrogel network. This, in turn, influences the scaffold's mechanical properties and porosity, which are essential for nutrient transport and cell migration. frontiersin.org The Jeffamine family of polyetheramines is noted for its use in preparing hydrogels, often through reaction with isocyanates to form polyurea linkages. huntsman.comscribd.com
Hydrogels are pivotal in regenerative medicine for encapsulating and delivering cells or therapeutic agents to target sites within the body. frontiersin.org The biocompatibility imparted by the poly(ethylene glycol)-like structure of 1,11-diamino-3,6,9-trioxaundecane is a significant advantage, ensuring that the hydrogel scaffold minimizes inflammation and is well-tolerated in vivo. scispace.com Thermo-responsive hydrogels, which can transition from a liquid to a gel at body temperature, are particularly promising for injectable applications. Research on related polyetheramines has demonstrated their utility in creating such "smart" hydrogels for drug delivery and other biomedical uses. nih.gov
Table 2: Research Focus on Hydrogels for Biomedical Applications
| Hydrogel Base Material | Cross-linking Strategy | Application Area | Key Objective |
|---|---|---|---|
| Hyaluronic Acid | Grafting of Jeffamine® polyetheramine nih.gov | Drug Delivery, Tissue Scaffolds | Create thermo-responsive physical hydrogels. nih.gov |
| Natural/Synthetic Polymers | Chemical cross-linking nih.gov | Tissue Engineering | Mimic extracellular matrix to support cell growth. nih.govscispace.com |
This table synthesizes findings from research on various hydrogel systems relevant to the applications of functional diamines.
Cross-linking Reagent Applications
The primary chemical function of 1,11-diamino-3,6,9-trioxaundecane in materials science is as a cross-linking reagent. sigmaaldrich.comsigmaaldrich.com As a homo-bifunctional molecule, it possesses two primary amine groups of equal reactivity, enabling it to react with various functional groups to form stable, three-dimensional polymer networks.
The amine groups can readily react with epoxides, isocyanates, and activated carboxylic acids to form covalent bonds. This reactivity makes it an effective curing agent for epoxy resins, where it opens the epoxide ring to build a cross-linked structure. The length and flexibility of the diamine's polyether chain are incorporated into the resin network, which can increase the flexibility and impact strength of the final thermoset material compared to more rigid amine curing agents. mychem.ir In technical documents, related polyetheramines are highlighted as epoxy curing agents that provide good mechanical properties and flexibility. scribd.commychem.ir
Table 3: Chemical Compounds Mentioned
| Compound Name | Synonyms / Trade Names | Molecular Formula |
|---|---|---|
| 1,11-Diamino-3,6,9-trioxaundecane | 2,2′-[Oxybis(ethylenoxy)]diethylamine; Jeffamine EDR-192 | C8H20N2O3 |
| Polyamide | - | Varies |
| Polyurethane | - | Varies |
| Polyurea | - | Varies |
| Epoxy Resin | - | Varies |
| Hyaluronic Acid | HA | (C14H21NO11)n |
| Isocyanate | - | Varies |
| Alginate | - | (C6H8O6)n |
Role of 1,11 Diamino 3,6,9 Trioxaundecane in Pharmaceutical and Medicinal Chemistry Research
Intermediate in Pharmaceutical Synthesis
1,11-Diamino-3,6,9-trioxaundecane serves as a critical building block in the synthesis of various pharmaceutical compounds. Its flexible and hydrophilic nature, conferred by the ethylene (B1197577) glycol units, can improve the pharmacokinetic properties of the final drug product, such as solubility and bioavailability. While specific, publicly available synthesis routes for on-market small molecule drugs that explicitly name this diamine are proprietary and thus scarce in the literature, its application is evident in the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs).
Development of Peptide-Based Drugs
The development of peptide-based drugs represents a significant and growing area of therapeutics. researchgate.netmdpi.com Peptides offer high specificity and potency but can be limited by poor stability and cell permeability. Chemical modification, including the incorporation of linkers and spacers, is a key strategy to overcome these limitations. 1,11-Diamino-3,6,9-trioxaundecane is utilized in peptide synthesis to introduce a flexible, hydrophilic spacer. sigmaaldrich.comsigmaaldrich.com This can be particularly useful in the synthesis of peptide-drug conjugates (PDCs), where a cytotoxic drug is attached to a targeting peptide. researchgate.netmdpi.com
Bioconjugation Strategies
Bioconjugation, the chemical linking of two biomolecules, is a fundamental technique in biotechnology and pharmaceutical sciences. 1,11-Diamino-3,6,9-trioxaundecane, with its two primary amine groups, is a versatile tool in a variety of bioconjugation strategies. researchgate.nettcichemicals.com
Targeted Drug Delivery Systems
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. This is often achieved by conjugating a drug to a targeting moiety, such as an antibody, that specifically recognizes cancer cells. The linker connecting the drug and the antibody is a critical component of these antibody-drug conjugates (ADCs). nih.govnih.gov
Diagnostic Agent Development
The development of advanced diagnostic agents is crucial for early and accurate disease detection. 1,11-Diamino-3,6,9-trioxaundecane can be used as a linker in the synthesis of various diagnostic probes. For example, in the field of magnetic resonance imaging (MRI), gadolinium-based contrast agents are used to enhance the visibility of internal structures. nih.gov The gadolinium ion is typically chelated by a ligand, which can be further functionalized by attaching a linker like 1,11-diamino-3,6,9-trioxaundecane. This allows for the conjugation of the contrast agent to a targeting molecule, enabling targeted imaging of specific tissues or disease markers.
Similarly, in fluorescence microscopy, this diamine can be used to link a fluorophore to a probe molecule, such as a protein or antibody. nih.gov This allows for the specific labeling and visualization of cellular structures and processes. The hydrophilic and flexible nature of the linker can help to maintain the function of both the fluorophore and the probe.
Biotinylation Reagent Preparation
Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a widely used technique in molecular biology and biotechnology for the detection and purification of proteins and other biomolecules. sigmaaldrich.comthermofisher.com 1,11-Diamino-3,6,9-trioxaundecane serves as a key building block for the synthesis of biotinylation reagents with extended spacer arms. bjmu.edu.cn
A prominent example is the synthesis of N-biotinyl-3,6,9-trioxaundecane-1,11-diamine. bjmu.edu.cn In this application, one of the amino groups of 1,11-diamino-3,6,9-trioxaundecane is reacted with an activated form of biotin, while the other amino group remains free for conjugation to a target molecule. The resulting reagent, often referred to as Amine-PEG3-Biotin, incorporates a flexible, hydrophilic triethylene glycol spacer between the biotin and the target molecule. This spacer helps to minimize steric hindrance, allowing for more efficient binding of the biotinylated molecule to avidin (B1170675) or streptavidin. bjmu.edu.cn
Application as a Homobifunctional Linker
The defining characteristic of 1,11-diamino-3,6,9-trioxaundecane is its nature as a homobifunctional linker. researchgate.nettcichemicals.com This means it possesses two identical reactive groups—in this case, primary amines—at either end of a spacer chain. This allows it to connect two molecules that have functional groups capable of reacting with amines, such as carboxylic acids or activated esters.
A key application of this is in protein cross-linking studies. To investigate protein structure and interactions, researchers can use homobifunctional cross-linkers to covalently link amino acid residues that are in close proximity in the three-dimensional structure of a protein or protein complex. For example, in studies of bovine serum albumin (BSA), a well-characterized protein, various lysine-specific cross-linkers are used to create covalent bonds between lysine (B10760008) residues. nih.govnih.govbohrium.comsigmaaldrich.com While these studies often employ NHS-ester based crosslinkers, a conceptually similar approach could utilize 1,11-diamino-3,6,9-trioxaundecane in a two-step process, first activating the carboxyl groups on the protein and then reacting them with the diamine. The length of the linker provides a "molecular ruler" to measure the distance between the linked residues.
The hydrophilic polyethylene (B3416737) glycol spacer of 1,11-diamino-3,6,9-trioxaundecane is particularly advantageous in these applications as it can increase the water solubility of the cross-linked complex, facilitating subsequent analysis by techniques such as mass spectrometry.
Research into HDAC6 Inhibitor Dimers for Cancer Treatment
In the quest for more effective and selective cancer therapies, researchers have turned their attention to histone deacetylase 6 (HDAC6) as a promising target. A key strategy in this area involves the design of dimeric inhibitors, which can offer enhanced potency and selectivity. The chemical compound 1,11-Diamino-3,6,9-trioxaundecane has emerged as a valuable linker in the synthesis of these novel HDAC6 inhibitor dimers, contributing to the development of potential anticancer agents.
Recent research has focused on creating a series of HDAC6 inhibitor-based dimers with the goal of inducing auto-degradation of the HDAC6 protein, a novel mechanism for anticancer drugs. nih.govtandfonline.com In these studies, 1,11-Diamino-3,6,9-trioxaundecane, a flexible and hydrophilic polyethylene glycol (PEG3) linker, has been instrumental in connecting two HDAC6 inhibitor pharmacophores. nih.gov
The synthesis of these dimers often involves a palladium-catalyzed Buchwald-Hartwig C-N coupling reaction, where 1,11-Diamino-3,6,9-trioxaundecane is reacted with a halide-substituted quinazolin-2,4-dione-based HDAC6 inhibitor. nih.govtandfonline.com This versatile synthetic route has allowed for the creation of various dimer structures, enabling a thorough investigation of their structure-activity relationships.
A significant breakthrough in this research was the development of 2-amino benzamide-based HDAC6 inhibitor dimers. nih.govtandfonline.com By opening the quinazolin-2,4-dione ring of earlier generation dimers, researchers bestowed greater rotational freedom upon the molecules. nih.gov This increased flexibility is believed to promote a folded conformation in physiological conditions, potentially improving cell permeability, a crucial factor for a drug's efficacy. nih.gov
The use of the 1,11-Diamino-3,6,9-trioxaundecane linker was found to be particularly advantageous in these 2-amino benzamide-based dimers. Milder reaction conditions were suitable for the incorporation of this PEG3 linker during synthesis. nih.gov The resulting dimers exhibited impressive biological activity, including potent HDAC6 inhibition, high selectivity over other HDAC isoforms like HDAC1, and significant cytotoxicity against human hormone-resistant prostate cancer (PC-3) and non-small cell lung cancer (A549) cell lines. nih.govtandfonline.com
One of the most promising compounds to emerge from this research is dimer 11a , which incorporates the 1,11-Diamino-3,6,9-trioxaundecane linker. nih.gov This compound demonstrated a remarkable HDAC6 inhibitory activity with an IC₅₀ value of 4.5 nM and a high selectivity of 577-fold over HDAC1. nih.gov Furthermore, it displayed potent cytotoxic effects on PC-3 and A549 cancer cells, with GI₅₀ values of 5.9 µM and 17.3 µM, respectively. nih.gov Molecular docking studies have suggested that the linker plays a crucial role in the binding of these dimers to the HDAC6 enzyme. nih.gov
The research has also shown that these dimers can induce programmed cell death, including apoptosis and autophagy, in cancer cells. nih.govtandfonline.com The ability of these compounds to simultaneously inhibit HDAC6 and induce its degradation represents a novel and promising strategy in the development of cancer therapeutics. nih.govtandfonline.com
The following interactive data table summarizes the biological activities of a selection of HDAC6 inhibitor dimers synthesized using 1,11-Diamino-3,6,9-trioxaundecane as a linker.
| Compound | Linker | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) | PC-3 GI₅₀ (µM) | A549 GI₅₀ (µM) |
| 8a | 1,11-Diamino-3,6,9-trioxaundecane | 2600 | 15.4 | 169 | >20 | >20 |
| 11a | 1,11-Diamino-3,6,9-trioxaundecane | 2598 | 4.5 | 577 | 5.9 | 17.3 |
Table 1. Biological Activity of HDAC6 Inhibitor Dimers
Advanced Spectroscopic and Computational Studies of 1,11 Diamino 3,6,9 Trioxaundecane Systems
X-ray Crystallography of Derivatives and Complexes
A notable example involves the X-ray and neutron diffraction studies of a crown ether derivative, 1,8-(3,6,9-trioxaundecane-1,11-diyldioxy)-9,10-dihydro-10,10-dimethylanthracene-9-ol. This study revealed that the macrocyclic ring structure is stabilized by hydrogen bonds involving a water molecule.
Schiff base complexes derived from aliphatic diamines, such as those formed with 1,11-diamino-3,6,9-trioxaundecane, are of significant interest. For instance, the crystal structures of Pd(II) and Ni(II) complexes with a Schiff base derived from a different aliphatic diamine have been determined. nih.gov These studies show that the metal ions are typically coordinated by the nitrogen atoms of the imine groups and the oxygen atoms of the salicylaldehyde (B1680747) moieties, often resulting in a distorted square planar geometry. nih.gov The determination of the crystal structure of such complexes provides precise information on the coordination environment of the metal center.
Table 1: Crystallographic Data for a Representative Aliphatic Diamine Schiff Base Complex
| Parameter | [Pd(AD1Me)] | [Ni(AD1Me)] |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| τ₄ value | 0.116 | 0.211 |
| Geometry | Distorted Square Planar | Distorted Square Planar |
Data sourced from a study on a Schiff base complex of a different aliphatic diamine, illustrating typical parameters. nih.gov
Multinuclear NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For 1,11-diamino-3,6,9-trioxaundecane and its derivatives, ¹H and ¹³C NMR are fundamental for characterizing the carbon-hydrogen framework.
In the ¹H NMR spectrum, the protons of the ethylene (B1197577) glycol units typically appear as a complex multiplet in the range of 3.5-3.7 ppm, while the protons adjacent to the amine groups are shifted downfield. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts are sensitive to the local electronic environment, allowing for the differentiation of the carbons in the backbone.
Table 2: Representative ¹³C NMR Chemical Shifts for a Derivative of 1,11-Diamino-3,6,9-trioxaundecane
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C (adjacent to N) | ~40-50 |
| C (ethylene glycol unit) | ~60-70 |
Note: These are approximate ranges based on data from a derivative compound and may vary depending on the specific structure and solvent. thno.org
Multinuclear NMR, involving nuclei other than ¹H and ¹³C (e.g., ¹⁵N, ¹⁹⁵Pt), can provide further structural details, especially in the study of metal complexes. These techniques can elucidate the coordination of the amine groups to the metal center and provide information on the electronic structure of the complex.
Computational Chemistry Approaches for Understanding Reactivity and Interactions
Computational chemistry provides a powerful lens to investigate the structure, properties, and reactivity of molecules at an atomic level, complementing experimental findings.
Density Functional Theory (DFT): DFT calculations can be employed to determine the optimized geometry and electronic structure of 1,11-diamino-3,6,9-trioxaundecane and its derivatives. These calculations can predict conformational preferences, bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from X-ray crystallography and IR spectroscopy. Furthermore, DFT can be used to model the formation of metal complexes, providing insights into the coordination energies and the nature of the metal-ligand bonding.
Molecular Dynamics (MD) Simulations: MD simulations are particularly useful for studying the dynamic behavior of flexible molecules like 1,11-diamino-3,6,9-trioxaundecane in solution. researchgate.netnih.gov These simulations can reveal how the molecule folds and interacts with solvent molecules, which is crucial for understanding its role in self-assembly processes and as a linker in larger structures. For oligoethylene glycol diamines, MD simulations can elucidate the nature and lifetime of hydrogen bonds, both intramolecular and with the surrounding solvent, which govern their physical properties. nih.govresearchgate.net
Hysteresis Behavior Analysis in Biological Systems
The incorporation of 1,11-diamino-3,6,9-trioxaundecane into polymeric materials, such as hydrogels, can impart stimuli-responsive properties. This is due to the presence of the amine groups, which can be protonated or deprotonated in response to changes in pH, and the flexible, hydrophilic oligoether chain, which can respond to changes in temperature. This responsiveness can manifest as a hysteresis in the material's properties, such as its swelling behavior.
Hysteresis is the phenomenon where the state of a system depends on its history. In the context of stimuli-responsive hydrogels, this means that the swelling or deswelling behavior upon a change in stimulus (e.g., pH or temperature) may follow a different path when the stimulus is reversed. rsc.org
For pH-responsive hydrogels containing amine groups, a change in pH will alter the degree of protonation of the amines. This, in turn, affects the electrostatic repulsion between the polymer chains and the interaction with the solvent, leading to swelling or deswelling. nih.govmdpi.com A hysteresis loop in the swelling-deswelling cycle can be observed, where the equilibrium swelling ratio at a given pH is different depending on whether that pH was approached from a more acidic or a more basic state.
Similarly, for thermo-responsive polymers based on oligoethylene glycols, a hysteresis can be observed in the phase transition behavior upon heating and cooling. This is particularly relevant for systems exhibiting Upper Critical Solution Temperature (UCST) or Lower Critical Solution Temperature (LCST) behavior. The flexible nature of the 1,11-diamino-3,6,9-trioxaundecane backbone can influence the polymer chain dynamics and the kinetics of the phase transition, contributing to the observed hysteresis. researchgate.net The analysis of this hysteresis provides valuable information about the kinetics of the polymer-solvent interactions and the energy landscape of the system.
Future Directions and Emerging Research Areas for 1,11 Diamino 3,6,9 Trioxaundecane
Novel Applications in Nanomaterials Science
The bifunctional nature of 1,11-diamino-3,6,9-trioxaundecane makes it a valuable linker and surface modifier in the realm of nanomaterials. Its ability to form stable bonds with metal surfaces and to be further functionalized opens up new avenues for creating sophisticated nanomaterials with tailored properties.
One emerging area is the use of this diamine in the synthesis and functionalization of gold nanoparticles (AuNPs). nih.govnih.gov The amine groups can anchor the molecule to the surface of AuNPs, while the hydrophilic polyether chain enhances their stability and biocompatibility in aqueous environments. This functionalization is a critical step in preparing AuNPs for various biomedical applications, including bioimaging, biosensing, and drug delivery. nih.govnih.gov For instance, chemiresistive composites of gold nanoparticles have been prepared using various organic linkers, including alkyl diamines, for vapor-sensing applications. frontiersin.org While not specifically using 1,11-diamino-3,6,9-trioxaundecane, this research highlights the principle of using diamine linkers to create networked nanomaterials.
Furthermore, the terminal amines of 1,11-diamino-3,6,9-trioxaundecane can serve as attachment points for other molecules, such as targeting ligands or therapeutic agents. This allows for the creation of multifunctional nanoparticle systems. The flexible spacer arm provided by the trioxaundecane chain can also be advantageous in ensuring that the attached functional moieties are accessible for interaction with their biological targets.
Another promising application lies in the development of quantum dot (QD) bioconjugates. nih.govuniovi.es QDs are semiconductor nanocrystals with unique optical properties that are highly useful in bio-imaging and diagnostics. The amine groups of 1,11-diamino-3,6,9-trioxaundecane can be used to link these QDs to biological molecules like DNA, creating stable and functional probes for various biological assays. nih.gov The hydrophilic nature of the linker is again crucial for maintaining the colloidal stability of the QDs in biological media.
Exploration of Catalytic Roles
The field of catalysis is beginning to explore the potential of 1,11-diamino-3,6,9-trioxaundecane as a ligand for the synthesis of novel metal complexes with catalytic activity. The two amine groups can chelate to a metal center, forming a stable complex that can act as a catalyst for a variety of chemical transformations.
Research into copper complexes with various ligands has shown their potential in catalytic oxidation reactions. iupac.org For example, copper complexes have been investigated for the aerobic oxidation of hydrocarbons. iupac.org While specific studies employing 1,11-diamino-3,6,9-trioxaundecane in this context are still emerging, the fundamental principles suggest its suitability as a ligand. The flexible ether linkages could influence the coordination geometry and electronic properties of the metal center, potentially tuning the catalytic activity and selectivity of the complex.
The study of copper complexes in unstable oxidation states is a significant area of modern coordination chemistry, with implications for understanding the mechanisms of catalytic and biocatalytic processes. nih.gov The ability of ligands to stabilize these unusual oxidation states is crucial. The flexible and electron-donating nature of the polyether chain in 1,11-diamino-3,6,9-trioxaundecane could play a role in stabilizing catalytically active metal centers.
Future research in this area will likely focus on synthesizing and characterizing metal complexes of 1,11-diamino-3,6,9-trioxaundecane with various transition metals and evaluating their catalytic performance in reactions such as oxidation, reduction, and carbon-carbon bond formation. The goal is to develop efficient and selective catalysts for important industrial processes.
Integration into Green Chemistry Processes
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are becoming increasingly important. 1,11-Diamino-3,6,9-trioxaundecane has the potential to contribute to this shift towards more sustainable chemical practices.
One area of interest is its use as a monomer in the synthesis of biodegradable polymers. amerigoscientific.comnih.gov Polyamides, for instance, are a major class of engineering plastics, but most are derived from petroleum-based resources and are not biodegradable. fishersci.com By reacting 1,11-diamino-3,6,9-trioxaundecane with bio-based dicarboxylic acids, it is possible to create novel polyamides with enhanced biodegradability due to the presence of the ether linkages, which can be more susceptible to hydrolytic or enzymatic degradation. wipo.intbiorxiv.orgsigmaaldrich.com The properties of these bio-based polyamides can be tailored by varying the diacid co-monomer. fishersci.comethz.ch
Another potential application in green chemistry is in the area of CO2 capture and separation. Diamine-crosslinked polyimide membranes are being explored for their ability to separate CO2 from other gases, such as hydrogen. mdpi.comnih.gov The amine groups in the polymer matrix can interact with CO2, facilitating its transport through the membrane. The incorporation of a flexible and polar polyether segment, such as that found in 1,11-diamino-3,6,9-trioxaundecane, into the polymer structure could potentially enhance the CO2 permeability and selectivity of these membranes.
Advanced Biomedical and Bioengineering Applications
The biocompatibility and hydrophilicity of 1,11-diamino-3,6,9-trioxaundecane make it an excellent candidate for a variety of advanced biomedical and bioengineering applications.
A particularly promising area is in the development of hydrogels for tissue engineering. nih.govmdpi.comnih.gov Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and mimic the natural extracellular matrix, providing a scaffold for cells to grow and form new tissue. 1,11-Diamino-3,6,9-trioxaundecane can be used as a cross-linking agent to form hydrogels from biocompatible polymers like hyaluronic acid. nih.govmdpi.comnih.gov For example, in cartilage tissue engineering, such hydrogels can be designed to support the proliferation and differentiation of chondrocytes, the cells responsible for cartilage formation. nih.govmdpi.comnih.gov The properties of these hydrogels, such as their mechanical strength and degradation rate, can be tuned by controlling the degree of cross-linking.
The surface modification of medical implants is another area where this diamine can play a crucial role. nih.gov Biocompatible coatings are essential to prevent adverse reactions and promote the integration of implants with the surrounding tissue. The amine groups of 1,11-diamino-3,6,9-trioxaundecane can be used to attach it to the surface of materials like titanium, creating a hydrophilic and biocompatible interface that can reduce protein adsorption and bacterial adhesion.
Furthermore, the development of effective gene delivery vectors is a major goal in gene therapy. amerigoscientific.com Cationic polymers are often used to condense and protect DNA for delivery into cells. The primary amine groups of 1,11-diamino-3,6,9-trioxaundecane can be incorporated into polymer structures to create new gene vectors with potentially improved biocompatibility and transfection efficiency.
Below is a table summarizing the potential applications of 1,11-Diamino-3,6,9-trioxaundecane in these emerging research areas:
| Research Area | Potential Application | Key Properties Utilized |
| Nanomaterials Science | Functionalization of gold nanoparticles and quantum dots | Bifunctionality, hydrophilicity, linker capabilities |
| Catalysis | Ligand for metal complexes in oxidation and other reactions | Chelating ability, flexible ether backbone |
| Green Chemistry | Monomer for biodegradable polyamides, CO2 capture membranes | Amine reactivity, ether linkages for biodegradability |
| Biomedical & Bioengineering | Cross-linker for hydrogels in tissue engineering, surface modification of implants, gene delivery vectors | Biocompatibility, hydrophilicity, amine functionality |
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 1,11-Diamino-3,6,9-trioxaundecane, and how do they influence its reactivity?
- Answer : The compound (CAS: 929-75-9) has the molecular formula C₈H₂₀N₂O₃ and a molecular weight of 192.26. Its structure consists of a linear polyether backbone with terminal amino groups, enabling bifunctional reactivity. The ethylene oxide (EO) units confer hydrophilicity, while the amino groups allow nucleophilic coupling (e.g., amidation, maleimide-thiol "click" reactions). Its solubility in polar solvents (e.g., THF, methanol) facilitates use in aqueous and organic reaction systems .
Q. How is 1,11-Diamino-3,6,9-trioxaundecane synthesized, and what are critical experimental considerations?
- Answer : A common synthesis involves coupling reactions using benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent. For example, pyrazole carboxylic acid derivatives can be conjugated to the amino termini under anhydrous THF conditions with triethylamine as a base. Post-synthesis purification requires repeated precipitation in methanol/THF to remove unreacted hydrazine or byproducts, achieving yields of ~64% .
Q. What safety protocols are essential when handling this compound?
- Answer : The compound is classified as a Skin Corrosion/Irritant (Category 2) and Serious Eye Damage/Irritant (Category 1) . Key protocols include:
- Use of PPE (gloves, goggles) in a fume hood.
- Storage away from oxidizers and heat sources (≤25°C).
- Immediate decontamination of spills with inert absorbents (e.g., sand) and neutralization with dilute acetic acid .
Advanced Research Questions
Q. How is this compound utilized as a bifunctional linker in PROTACs and hydrogel-based biosensors?
- Answer : In PROTACs, the amino termini enable conjugation of E3 ligase ligands to target protein binders, forming ternary complexes for ubiquitination. For biosensors, the compound’s derivative 1,11-Bis(maleimido)-3,6,9-trioxaundecane (CAS: 6099-06-1) links thiol-functionalized analytes (e.g., sulfamethoxazole derivatives) to maleimide-modified hydrogel microparticles. This strategy enables fluorescence-based detection of antibiotics in environmental samples via confocal microscopy .
Q. What role does it play in perovskite defect passivation, and how is efficacy quantified?
- Answer : The amino groups bind to undercoordinated Pb²⁺ sites in perovskite films, reducing non-radiative recombination. Efficacy is assessed via:
- Photoluminescence (PL) lifetime : Increased from <100 ns to >500 ns post-passivation.
- Solar cell efficiency : PCE improvements from ~18% to >22% in MAPbI₃-based devices.
Comparative studies with other diamines (e.g., EDEA, ODEA) show superior stability due to the ethylene oxide spacer .
Q. How does its use in macrocyclic ionophores enhance metal ion selectivity?
- Answer : Condensation with aldehydes (e.g., furan-2,5-dicarboxaldehyde) forms 22- to 33-membered macrocycles with high affinity for Mg²⁺ , Ca²⁺ , and Sr²⁺ . Ion selectivity is tuned by varying the polyether chain length:
- 1,11-Diamino-3,6,9-trioxaundecane -derived macrocycles exhibit log K values >5 for Mg²⁺ in solvent extraction assays.
- X-ray crystallography confirms cavity sizes of ~4.2 Å, optimal for alkaline earth metals .
Q. What analytical methods resolve contradictions in reaction yields or purity assessments?
- Answer : Discrepancies in yield (e.g., 164% in hydrazine-mediated syntheses) arise from residual solvents or incomplete byproduct removal. Resolution strategies include:
- NMR quantification : Integration of ethylene oxide proton signals (δ 3.61–3.66 ppm) against internal standards.
- HPLC-MS : Purity validation with C18 columns (ACN/water gradient) and ESI+ detection (m/z 192.26 [M+H]⁺) .
Methodological Notes
- Synthesis Optimization : Replace BOP with HATU for higher coupling efficiency in moisture-sensitive reactions.
- Characterization : Use FTIR to confirm amine stretching vibrations (ν ~3300 cm⁻¹) and C-O-C ether bands (ν ~1100 cm⁻¹).
- Applications : Pre-functionalize the compound with NHS esters for stable bioconjugation in aqueous buffers (pH 7–8).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
